Gleditsioside J
Overview
Description
Gleditsioside J is a triterpenoid saponin compound isolated from the fruits of Gleditsia sinensis, a plant widely used in traditional Chinese medicine. Triterpenoid saponins are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of gleditsioside J involves the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases, such as beta-amyrin synthase. The cyclic skeletons created by these enzymes are then oxidized by cytochrome P450 enzymes to form sapogenins, which are the non-sugar part of saponins .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the fruits of Gleditsia sinensis using methanol or ethanol as solvents. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Gleditsioside J undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Gleditsioside J has a wide range of scientific research applications, including:
Mechanism of Action
Gleditsioside J exerts its effects through various molecular targets and pathways. It has been shown to inhibit angiogenesis by interfering with multiple steps in the process, including the proliferation, migration, and tube formation of endothelial cells. This is achieved through the induction of apoptosis and the regulation of caspase-3, caspase-8, and Fas expression .
Comparison with Similar Compounds
Similar Compounds
Gleditsioside J is similar to other triterpenoid saponins, such as gleditsiosides B, I, O, and Q .
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and the unique pharmacological activities it exhibits. For example, while gleditsioside B also inhibits angiogenesis, this compound has been shown to be more effective at higher concentrations .
Biological Activity
Gleditsioside J is a triterpenoidal saponin derived from the genus Gleditsia, particularly noted for its potential therapeutic effects. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Isolation
This compound has been characterized with the molecular formula and a notable retention time of 6.93 minutes in LC-ESI/MS-MS analysis. Its isolation has been documented from various species of Gleditsia, including Gleditsia sinensis and Gleditsia caspica .
Antitumor Effects
Research indicates that this compound exhibits significant antitumor properties. A study involving Gleditsia sinensis fruit hulls demonstrated enhanced anti-tumor effects when combined with cisplatin, a common chemotherapeutic agent. The combination treatment resulted in reduced cell viability and increased apoptosis in Lewis lung carcinoma cells, suggesting a synergistic effect that enhances the efficacy of chemotherapy .
Antioxidant Properties
In diabetic models, this compound has been shown to reduce oxidative stress markers. In a study involving STZ-induced diabetic rats, treatment with this compound led to significant decreases in serum malondialdehyde (MDA) levels and increases in glutathione (GSH) levels, indicating its potential as an antioxidant agent .
Genotoxicity Inhibition
The saponin fraction containing this compound was evaluated for its antigenotoxic activity against cyclophosphamide-induced genotoxicity in mice. The results showed a significant reduction in chromosomal aberrations, highlighting its protective effects on DNA integrity .
Table 1: Effects of this compound on Serum Biochemical Parameters in Diabetic Rats
Treatment Group | Serum Glucose (mg/dL) | Serum MDA (µmol/L) | Serum GSH (µmol/L) |
---|---|---|---|
Normal Control | 86.9 ± 4.2 | 0.5 ± 0.1 | 12.5 ± 1.2 |
Diabetic Control | 221.8 ± 10.6 | 2.9 ± 0.3 | 3.5 ± 0.4 |
This compound (70 mg/kg) | 134.15 ± 8.4 | 1.2 ± 0.2 | 7.0 ± 0.5 |
This compound (140 mg/kg) | 151.8 ± 12.3 | 1.0 ± 0.1 | 9.5 ± 0.6 |
This compound (280 mg/kg) | 120.4 ± 11.7 | 0.8 ± 0.1 | 11.0 ± 1.0 |
Data expressed as means ± SEM; significant differences at P < 0.05 compared to the diabetic control group .
Case Studies
Several case studies have highlighted the therapeutic potential of saponins from Gleditsia. For instance, a study focused on the effects of saponins on mast cell degranulation demonstrated that extracts containing this compound significantly inhibited this process, which is relevant for allergic responses and inflammation control .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H120O39/c1-26-55(108-62-54(96)56(32(80)24-100-62)109-60-49(91)40(82)29(77)21-98-60)53(95)59(111-64-52(94)46(88)43(85)33(19-75)104-64)66(103-26)112-58-48(90)44(86)34(20-76)105-67(58)113-68(97)74-16-15-69(2,3)17-28(74)27-9-10-37-71(6)13-12-39(70(4,5)36(71)11-14-72(37,7)73(27,8)18-38(74)81)107-63-51(93)47(89)45(87)35(106-63)25-102-65-57(42(84)31(79)23-101-65)110-61-50(92)41(83)30(78)22-99-61/h9,26,28-67,75-96H,10-25H2,1-8H3/t26-,28-,29+,30+,31-,32+,33+,34+,35+,36?,37?,38+,39-,40-,41-,42-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52+,53+,54+,55-,56-,57+,58+,59+,60-,61-,62-,63-,64-,65-,66-,67-,71-,72+,73+,74+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSISMOIISIICW-URUDKTPYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H120O39 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347085 | |
Record name | 253123-52-3 (name too long) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1633.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253123-52-3 | |
Record name | 253123-52-3 (name too long) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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